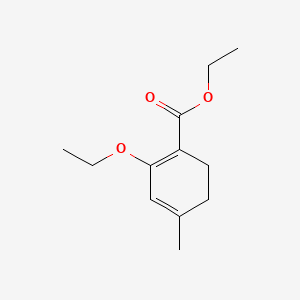
Ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexadiene ring substituted with ethoxy and methyl groups, as well as an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
The synthesis of ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate typically involves the reaction of Hagemann’s ester with diethyl sulfate and sodium hydride in dimethyl sulfoxide. The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
Ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide, leading to the formation of hydroxylated products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles, facilitated by the presence of the ester group.
科学的研究の応用
Ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can participate in nucleophilic substitution reactions, while the diene structure allows for cycloaddition reactions, such as the Diels-Alder reaction. These interactions are crucial for its reactivity and applications in various fields .
類似化合物との比較
Ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate can be compared with similar compounds such as:
Cyclohexa-1,3-diene: This compound shares the diene structure but lacks the ester and ethoxy groups, making it less reactive in certain types of reactions.
Ethyl 4-methyl-2-cyclohexanone-1-carboxylate: This compound has a similar ester group but differs in the position and type of substituents on the cyclohexane ring.
The unique combination of functional groups in this compound makes it distinct and valuable for specific applications in research and industry.
特性
分子式 |
C12H18O3 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-4-14-11-8-9(3)6-7-10(11)12(13)15-5-2/h8H,4-7H2,1-3H3 |
InChIキー |
LRROEZMENDUCPB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(CCC(=C1)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


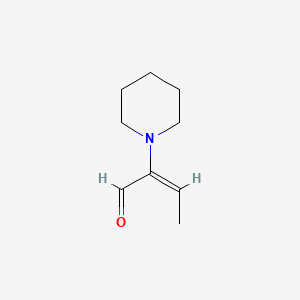
![(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B13812252.png)
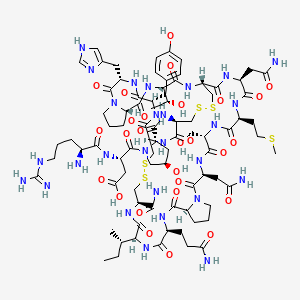

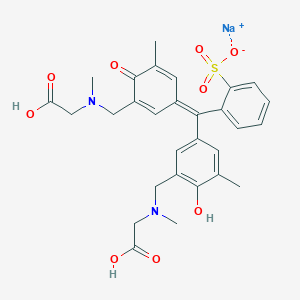
![[(E)-5-methyloct-5-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13812267.png)
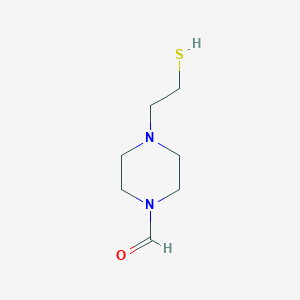
![[(4-Chlorophenyl)(methoxy)methylene]malononitrile](/img/structure/B13812279.png)
![Dodecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B13812281.png)
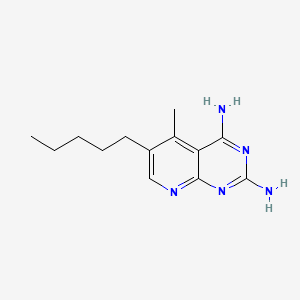
![5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812307.png)
![7-Azatricyclo[4.3.0.03,9]nonane](/img/structure/B13812311.png)
![N-{2-[(E)-Benzylideneamino]ethyl}acetamide](/img/structure/B13812315.png)
![(5E)-5-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13812323.png)
